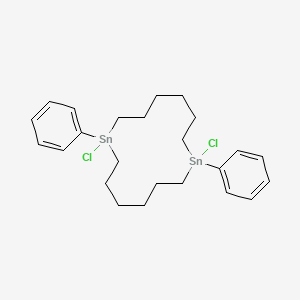
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of both chlorine and phenyl groups attached to tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane typically involves the reaction of dichlorodiphenyltin with a suitable cyclizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction: The tin atoms in the compound can participate in redox reactions, leading to changes in the oxidation state of the tin centers.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Materials Science: It can be used as a precursor for the synthesis of novel organotin polymers and materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including polymerization and coupling reactions.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane involves its interaction with molecular targets through its tin centers. The tin atoms can coordinate with various ligands, facilitating catalytic processes or biological interactions. The presence of chlorine and phenyl groups can influence the reactivity and selectivity of the compound in these processes.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dichlorooctane: A simpler organochlorine compound with a linear structure.
1,8-Diphenyl-1,3,5,7-octatetraene: An organic compound with a conjugated system, lacking the tin centers.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: A complex aromatic compound with chlorine and phenyl groups.
Uniqueness
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is unique due to its cyclic structure and the presence of tin atoms, which impart distinct chemical and physical properties
Propiedades
Número CAS |
111469-21-7 |
|---|---|
Fórmula molecular |
C24H34Cl2Sn2 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1,8-dichloro-1,8-diphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/2C6H5.2C6H12.2ClH.2Sn/c2*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;;;/h2*1-5H;2*1-6H2;2*1H;;/q;;;;;;2*+1/p-2 |
Clave InChI |
GTAQKLXRSNMEIB-UHFFFAOYSA-L |
SMILES canónico |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)Cl)(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















